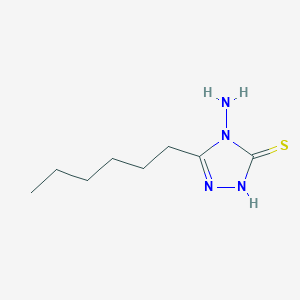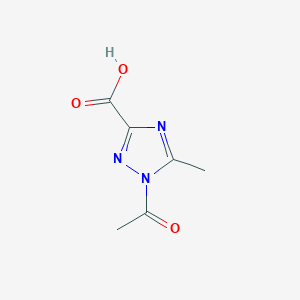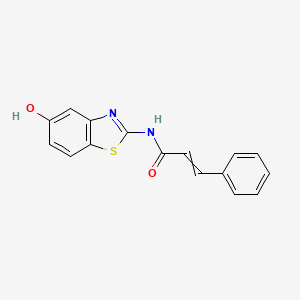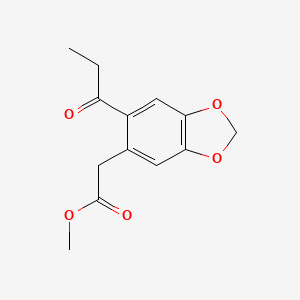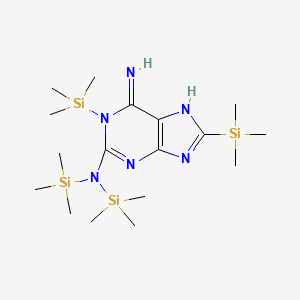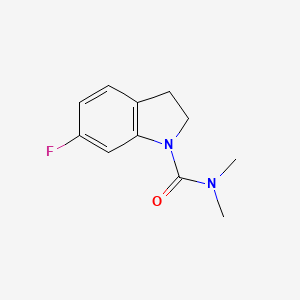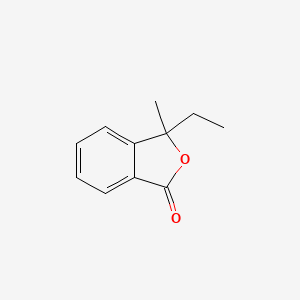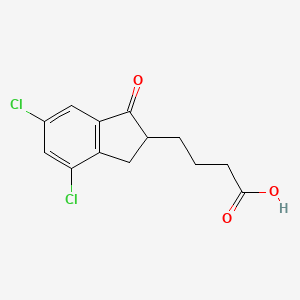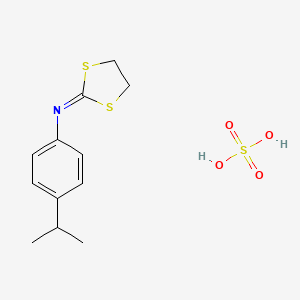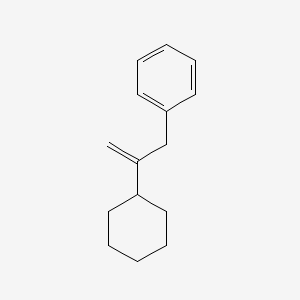
(2-Cyclohexylprop-2-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclohexylprop-2-en-1-yl)benzene is an organic compound that features a benzene ring substituted with a cyclohexylprop-2-en-1-yl group. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized electrons in the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexylprop-2-en-1-yl)benzene can be achieved through various organic reactions. One common method involves the Friedel-Crafts alkylation of benzene with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar Friedel-Crafts alkylation processes, optimized for large-scale operations. The choice of solvents, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Cyclohexylprop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) to yield cyclohexylpropylbenzene.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂CrO₄
Reduction: H₂/Pd
Substitution: HNO₃/H₂SO₄ (nitration), SO₃/H₂SO₄ (sulfonation), Br₂/FeBr₃ (bromination)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Cyclohexylpropylbenzene
Substitution: Nitro, sulfo, and bromo derivatives of this compound
Wissenschaftliche Forschungsanwendungen
(2-Cyclohexylprop-2-en-1-yl)benzene has various applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-Cyclohexylprop-2-en-1-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring’s delocalized electrons facilitate the formation of intermediates, such as benzenonium ions, which then undergo further transformations to yield substituted products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylbenzene: Similar structure but lacks the prop-2-en-1-yl group.
Propylbenzene: Contains a propyl group instead of a cyclohexylprop-2-en-1-yl group.
Cyclohexylmethylbenzene: Features a cyclohexylmethyl group instead of a cyclohexylprop-2-en-1-yl group.
Uniqueness
(2-Cyclohexylprop-2-en-1-yl)benzene is unique due to the presence of both a cyclohexyl and a prop-2-en-1-yl group attached to the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
86409-75-8 |
|---|---|
Molekularformel |
C15H20 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
2-cyclohexylprop-2-enylbenzene |
InChI |
InChI=1S/C15H20/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2,4-5,8-9,15H,1,3,6-7,10-12H2 |
InChI-Schlüssel |
VJGHJGJBXBZPRF-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CC1=CC=CC=C1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


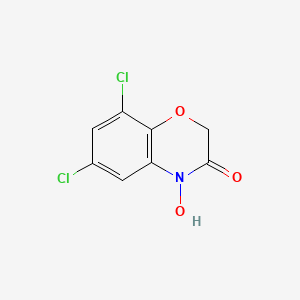
![2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol](/img/structure/B14398243.png)
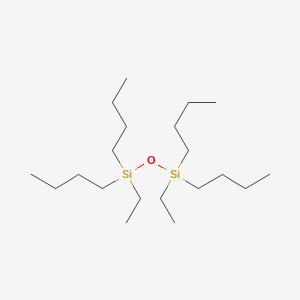
![2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14398256.png)
